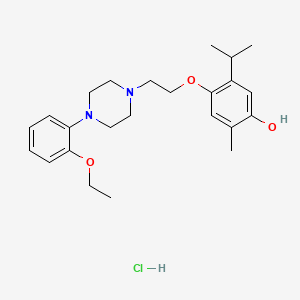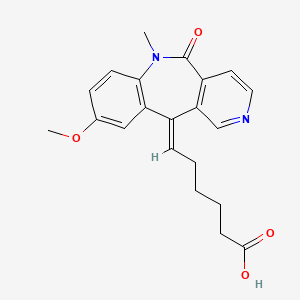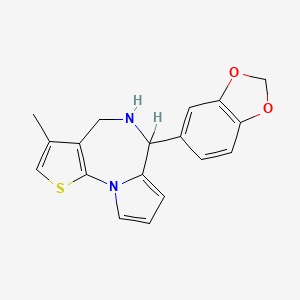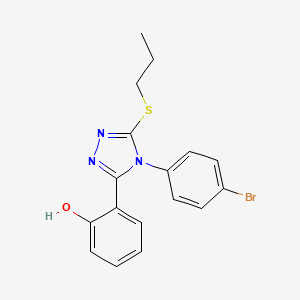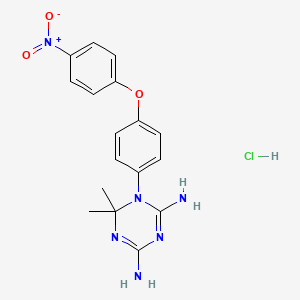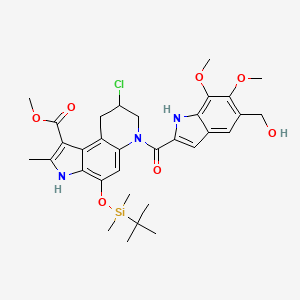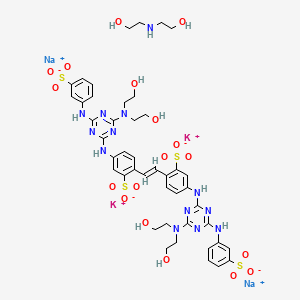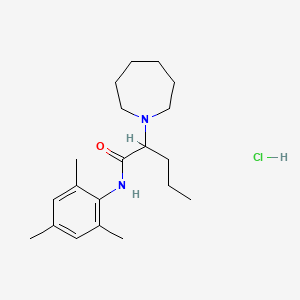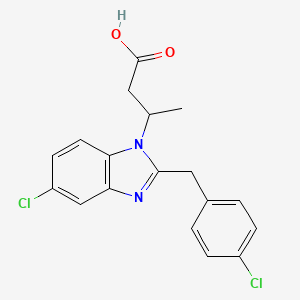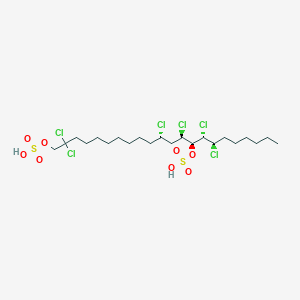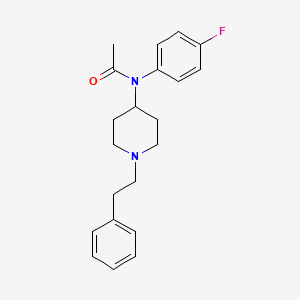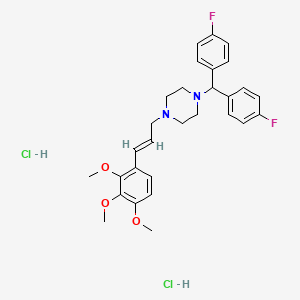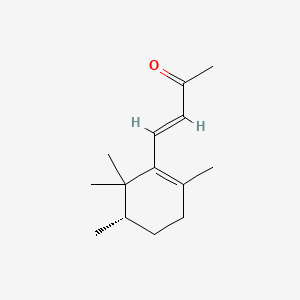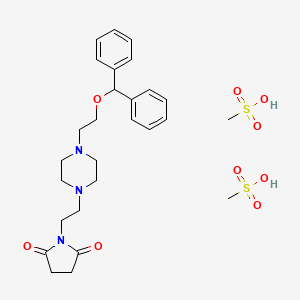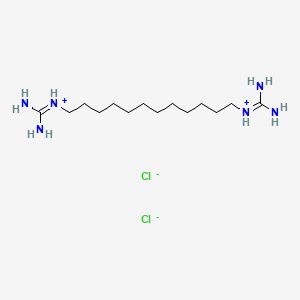
1,1'-Dodecamethylenediguanidinium dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Dodecamethylenediguanidinium dichloride is a chemical compound with the molecular formula C14H34Cl2N6. It is known for its unique structure, which consists of two guanidinium groups connected by a twelve-carbon alkyl chain. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Dodecamethylenediguanidinium dichloride typically involves the reaction of dodecane-1,12-diamine with guanidine hydrochloride. The reaction is carried out in an aqueous solution, and the product is isolated by precipitation with a suitable solvent. The reaction conditions usually include a controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of 1,1’-Dodecamethylenediguanidinium dichloride may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to achieve high purity levels required for specific applications .
Chemical Reactions Analysis
Types of Reactions
1,1’-Dodecamethylenediguanidinium dichloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also be reduced to form different reduced derivatives.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
1,1’-Dodecamethylenediguanidinium dichloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1’-Dodecamethylenediguanidinium dichloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1,1’-Hexamethylenediguanidinium dichloride
- 1,1’-Octamethylenediguanidinium dichloride
- 1,1’-Decamethylenediguanidinium dichloride
Uniqueness
1,1’-Dodecamethylenediguanidinium dichloride is unique due to its longer alkyl chain, which can influence its chemical properties and biological activities. Compared to similar compounds with shorter alkyl chains, it may exhibit different solubility, reactivity, and interaction with biological targets .
Properties
CAS No. |
61167-43-9 |
|---|---|
Molecular Formula |
C14H34Cl2N6 |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
diaminomethylidene-[12-(diaminomethylideneazaniumyl)dodecyl]azanium;dichloride |
InChI |
InChI=1S/C14H32N6.2ClH/c15-13(16)19-11-9-7-5-3-1-2-4-6-8-10-12-20-14(17)18;;/h1-12H2,(H4,15,16,19)(H4,17,18,20);2*1H |
InChI Key |
ADQIVYXONPZRCF-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCC[NH+]=C(N)N)CCCCC[NH+]=C(N)N.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


